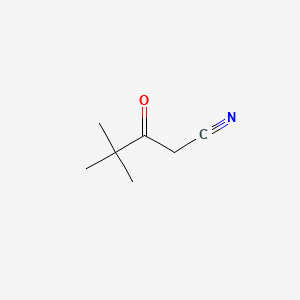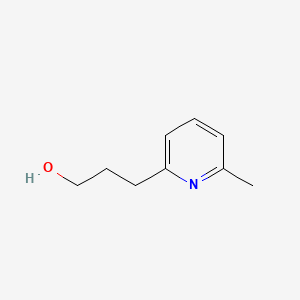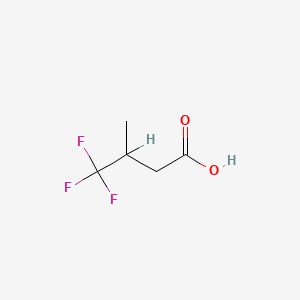
3-(Trifluoromethyl)butyric acid
Overview
Description
3-(Trifluoromethyl)butyric acid is a chemical compound with the formula C5H7F3O2 . It has a molecular weight of 156.1031 .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)butyric acid consists of a butyric acid backbone with a trifluoromethyl group attached . The presence of the trifluoromethyl group can significantly alter the chemical properties of the compound.Physical And Chemical Properties Analysis
3-(Trifluoromethyl)butyric acid has a molecular weight of 156.1031 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area are detailed in the search results .Scientific Research Applications
Plant Growth Regulation
4,4,4-trifluoro-3-methylbutanoic acid has been found to have significant effects on plant growth regulation . It has been synthesized and used as a novel fluorinated plant growth regulator . The compound has shown marked root growth-promoting activity toward various plants such as Chinese cabbage, lettuce, and rice .
Root Elongation Promotion
The compound has been found to promote root elongation in rice seedlings . A continuous supply of 10–5 mol L–1 of the compound resulted in approximately 80% promotion of seminal root elongation . This large vertical elongation of root cells apparently resulted in 15% thinning of the root diameter and inhibition of root hair formation .
Ion Uptake Enhancement
4,4,4-trifluoro-3-methylbutanoic acid has been found to affect ion uptake in rice seedlings . Uptake of K+ and NO3 − decreased drastically in the roots whose elongation was increased by 80% by a continuous supply of 10–5 mol L–1 of the compound . However, uptake of both ions increased significantly in the roots whose elongation was increased by 40% with a supply of the
Safety and Hazards
3-(Trifluoromethyl)butyric acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZMMBKGTNDVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956279 | |
| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)butyric acid | |
CAS RN |
348-75-4 | |
| Record name | 3-(Trifluoromethyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-trifluoromethylbutyric acid in the synthesis of fluorinated amino acids?
A1: 3-Trifluoromethylbutyric acid serves as a key starting material for synthesizing fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. [] These fluorinated amino acids are valuable tools in medicinal chemistry and chemical biology due to the unique properties fluorine imparts on biological molecules.
Q2: Can you describe a specific synthetic route using 3-trifluoromethylbutyric acid to produce these fluorinated amino acids?
A2: A stereoselective synthesis utilizes 3-trifluoromethylbutyric acid as the starting point. It involves a multi-step process: conversion to a chiral oxazoline, SeO2-promoted oxidative rearrangement to the dihydro-2H-oxazinone, face-selective hydrogenation of the C=N bond, followed by hydrogenolysis-hydrolysis. [] This method highlights the versatility of 3-trifluoromethylbutyric acid as a building block for complex molecule synthesis.
Q3: Are there any challenges associated with this synthetic approach?
A3: One limitation is the tendency of the intermediate beta-trifluoromethyldihydrooxazinone to undergo imine-enamine isomerization. [] Managing this isomerization is crucial for achieving high yields and stereoselectivity in the final fluorinated amino acid product.
Q4: What are the potential applications of the fluorinated amino acids synthesized using 3-trifluoromethylbutyric acid?
A4: Fluorinated amino acids find applications in various fields:
Q5: Where can I find more information about 3-Trifluoromethylbutyric acid and its applications?
A5: Resources like the Semantic Scholar database offer publications detailing the synthesis and applications of 3-trifluoromethylbutyric acid. [, , ] Additionally, chemical suppliers often provide technical data sheets and safety information for this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

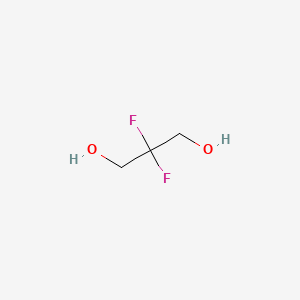

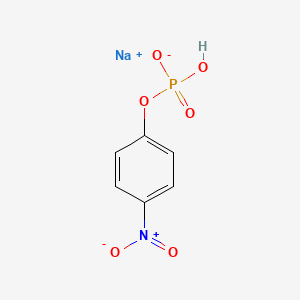
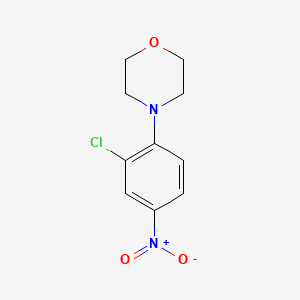
![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)
